N-cyclooctyl-2-(4-fluorophenyl)acetamide
Description
N-Cyclooctyl-2-(4-fluorophenyl)acetamide is an acetamide derivative featuring a cyclooctyl group attached to the nitrogen atom and a 4-fluorophenyl group at the α-carbon of the acetamide backbone.
Properties
IUPAC Name |
N-cyclooctyl-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO/c17-14-10-8-13(9-11-14)12-16(19)18-15-6-4-2-1-3-5-7-15/h8-11,15H,1-7,12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPMLPLEUFZLRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-2-(4-fluorophenyl)acetamide typically involves the reaction of cyclooctylamine with 4-fluorophenylacetic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-cyclooctyl-2-(4-fluorophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclooctyl-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the Nitrogen Atom
N-Aryl vs. N-Cycloalkyl Substitutions
- N-(4-Fluorophenyl)acetamide derivatives: Compound 12 (N-(4-fluorophenyl)acetamide): Exhibits potent hCA XII inhibition (KI = 8.7 nM). Substitution with a benzyl group (e.g., Compound 18) reduces activity (KI = 113.4 nM), highlighting the sensitivity of the active site to steric bulk . LBJ Series (e.g., LBJ-01): Features N-(4-fluorophenyl) groups with α-carbon modifications (e.g., cyanopyridinyloxy). These compounds show varied bioactivity as indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors, with yields ranging from 40–46% .
N-Cyclooctyl Substitution :
- The cyclooctyl group introduces significant steric bulk and lipophilicity, which may enhance membrane permeability but could reduce binding affinity if the active site favors smaller substituents. This hypothesis aligns with trends observed in hCA XII inhibitors, where bulkier groups diminish activity .
Azido and Halogenated Substitutions
- 2-Azido-N-(4-fluorophenyl)acetamide : Synthesized via click chemistry, this compound serves as a precursor for triazole-containing derivatives. Its azido group enables modular functionalization, contrasting with the static cyclooctyl moiety .
- N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide : A halogen-rich analog with applications in materials science and catalysis. The electron-withdrawing trifluoromethyl group enhances stability and acidity compared to the cyclooctyl derivative .
α-Carbon Modifications
Fluorophenyl vs. Other Aryl Groups
- 2-(4-Fluorophenyl) Substituent : Present in the target compound, this group is common in COX-2 inhibitors (e.g., Compound III in ) and hCA XII inhibitors. The fluorine atom enhances bioavailability through improved metabolic stability .
- This compound is used in chromene derivatives targeting α-amylase and α-glycosidase .
Heterocyclic Extensions
- Quinoxaline and Thiazole Derivatives: Compounds like 11d () and 9i () incorporate heterocyclic moieties (e.g., quinoxaline, thieno[2,3-b]pyridine), broadening their interaction with biological targets. These structures contrast with the simpler acetamide backbone of the target compound .
Enzyme Inhibition
hCA XII Inhibition :
Compound N-Substituent KI (nM) Reference N-(4-Fluorophenyl)acetamide 4-Fluorophenyl 8.7 N-(4-Fluorobenzyl)acetamide 4-Fluorobenzyl 113.4 - The cyclooctyl group’s larger size may position it between these extremes, depending on target flexibility.
COX-2 Inhibition :
Anticancer and Antidiabetic Potential
- Linomide Derivatives: Analogs like 1c (2-(4-fluorophenyl)-N-((4-fluorophenyl)carbamoyl)acetamide) show promise in molecular docking studies for anticancer activity .
- Chromene Derivatives: 2-Cyano-N-(4-fluorophenyl)acetamide (A1) is a key intermediate in antidiabetic agents targeting carbohydrate-digesting enzymes .
Solubility and Stability
- The cyclooctyl group’s hydrophobicity may reduce aqueous solubility compared to N-aryl analogs. However, this could improve blood-brain barrier penetration in neurological targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
